2-[1-(2-Bromobenzoyl)piperidin-4-yl]-1,3-benzoxazole
Description
2-[1-(2-Bromobenzoyl)piperidin-4-yl]-1,3-benzoxazole is a complex organic compound that features a piperidine ring, a benzoxazole moiety, and a bromobenzoyl group
Properties
Molecular Formula |
C19H17BrN2O2 |
|---|---|
Molecular Weight |
385.3 g/mol |
IUPAC Name |
[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-(2-bromophenyl)methanone |
InChI |
InChI=1S/C19H17BrN2O2/c20-15-6-2-1-5-14(15)19(23)22-11-9-13(10-12-22)18-21-16-7-3-4-8-17(16)24-18/h1-8,13H,9-12H2 |
InChI Key |
FXCNSPCSKQMGRH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3O2)C(=O)C4=CC=CC=C4Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-Bromobenzoyl)piperidin-4-yl]-1,3-benzoxazole typically involves multiple steps. One common method starts with the preparation of the piperidine derivative, followed by the introduction of the bromobenzoyl group. The final step involves the formation of the benzoxazole ring. Specific reaction conditions, such as the use of solvents, catalysts, and temperature control, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and automated synthesis, can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-[1-(2-Bromobenzoyl)piperidin-4-yl]-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups .
Scientific Research Applications
2-[1-(2-Bromobenzoyl)piperidin-4-yl]-1,3-benzoxazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 2-[1-(2-Bromobenzoyl)piperidin-4-yl]-1,3-benzoxazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
- 2-[1-(4-Bromobenzoyl)piperidin-4-yl]-1,3-benzoxazole
- 2-[1-(2-Fluorobenzoyl)piperidin-4-yl]-1,3-benzoxazole
- 2-[1-(2-Chlorobenzoyl)piperidin-4-yl]-1,3-benzoxazole
Uniqueness
2-[1-(2-Bromobenzoyl)piperidin-4-yl]-1,3-benzoxazole is unique due to the presence of the bromobenzoyl group, which can influence its reactivity and biological activity. This compound’s specific structure allows for unique interactions with molecular targets, distinguishing it from other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
